![molecular formula C9H10N2O3 B2404698 Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate CAS No. 65695-05-8](/img/structure/B2404698.png)

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

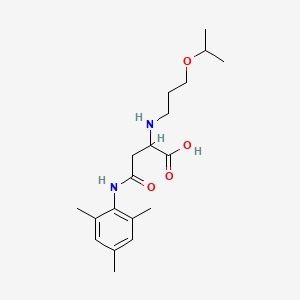

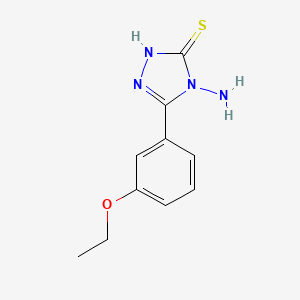

“Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate” is a synthetic compound with the CAS number 184778-33-4 . It is also known as (Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate . The molecular formula of this compound is C9H10N2O3.

Molecular Structure Analysis

The molecular structure of “Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate” is represented by the molecular formula C9H10N2O3. The molecular weight of this compound is 194.19 g/mol.Aplicaciones Científicas De Investigación

Chemical and Structural Analysis

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate and its derivatives have been extensively studied for their structural properties and potential applications in various fields of science. For instance, the compound has been investigated for its cyclization properties in the presence of bases, leading to the formation of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Additionally, the growth, structural, spectroscopic, and optical studies of pure and amino acid doped methyl-para-hydroxy benzoate crystals have shown promising results in improving the transparency and nonlinear optical (NLO) properties of these materials, indicating their potential use in optical applications (Selvaraju, Kirubavathi, & Kumararaman, 2009).

Photopolymerization

In the realm of polymer chemistry, the compound has been proposed as a photoiniferter due to its ability to generate alkyl and nitroxide radicals under UV irradiation. This property is crucial in the field of photopolymerization, where the compound can initiate polymer growth and control polymer architecture (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Hydrogen-Bonded Supramolecular Structures

The compound and its derivatives have been instrumental in the study of hydrogen-bonded supramolecular structures. Research has shown that these compounds can form complex molecular assemblies, leading to one, two, and three-dimensional structures, which are of great interest in the field of crystal engineering and materials science (Portilla et al., 2007).

Precursor for Schiff Base Derivatives

Moreover, the compound has been characterized as a potential precursor in the synthesis of Schiff base derivatives. The synthesis and characterization studies, including Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-Visible analysis, suggest that the compound holds significant potential in this area (Mohamad, Hassan, & Yusoff, 2017).

Role in Aromatic Acid Degradation Pathways

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate also plays a role in the degradation pathways of aromatic acids. In the bacterium Pseudomonas putida, it is involved in converting benzoate to catechol and regulating the expression of degradation genes for different aromatic acids, highlighting its importance in microbial metabolism and potential applications in bioremediation (Cowles, Nichols, & Harwood, 2000).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 4-aminobenzoate”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Propiedades

IUPAC Name |

methyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHWNCLZGNNKBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-7-methyl-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2404615.png)

![2-[(2-ethoxybenzoyl)amino]benzoic Acid](/img/structure/B2404618.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2404630.png)

![N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404631.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)